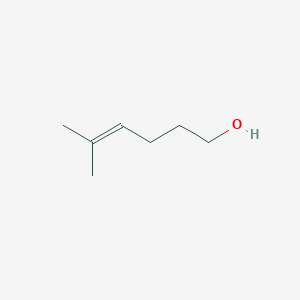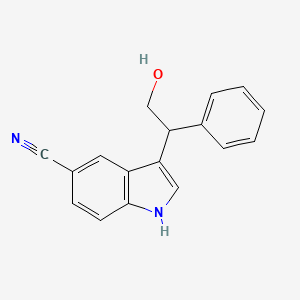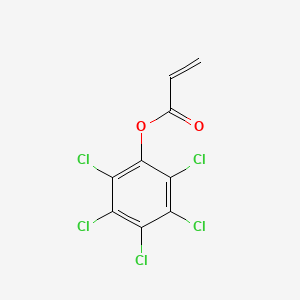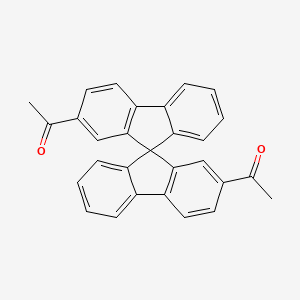
2,2'-Diacetyl-9,9'-spirobifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diacetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diacetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
While specific industrial production methods for 2,2’-Diacetyl-9,9’-spirobifluorene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Diacetyl-9,9’-spirobifluorene undergoes various types of chemical reactions, including:
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Reduction: Formation of 2,2’-di(hydroxyethyl)-9,9’-spirobifluorene.
Oxidation: Formation of 2,2’-dicarboxy-9,9’-spirobifluorene.
Substitution: Formation of various substituted spirobifluorene derivatives depending on the electrophile used.
科学的研究の応用
2,2’-Diacetyl-9,9’-spirobifluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge-transport properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species due to its ability to undergo specific reactions that produce detectable signals.
作用機序
The mechanism of action of 2,2’-Diacetyl-9,9’-spirobifluorene in its applications is largely based on its electronic properties. The spirobifluorene core provides a rigid, planar structure that facilitates efficient charge transport. The acetyl groups can participate in various chemical reactions, allowing for functionalization and tuning of the compound’s properties. In organic electronics, for example, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device .
類似化合物との比較
Similar Compounds
2-Acetyl-9,9’-spirobifluorene: Similar structure but with only one acetyl group, leading to different reactivity and properties.
9,9’-Spirobifluorene: The parent compound without acetyl groups, used as a precursor for various derivatives.
2,2’,7,7’-Tetrakis(2,4-bifluorophenyl)spiro-9,9’-bifluorene: A fluorinated derivative with enhanced electronic properties for specific applications.
Uniqueness
2,2’-Diacetyl-9,9’-spirobifluorene is unique due to the presence of two acetyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to its mono-acetylated or non-acetylated counterparts. This makes it a versatile compound for various applications in organic electronics, material science, and chemical sensing.
特性
IUPAC Name |
1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLANAMJWVQMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463588 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-83-5 |
Source


|
| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
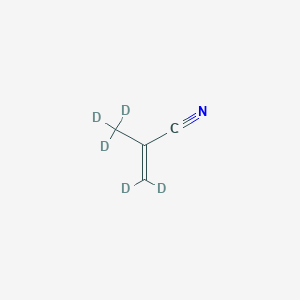
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)

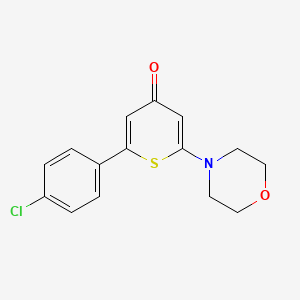
![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)
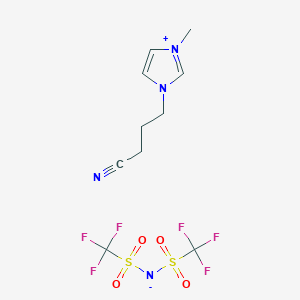
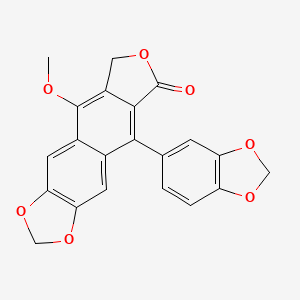
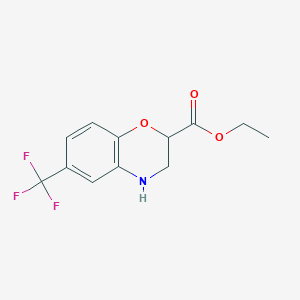
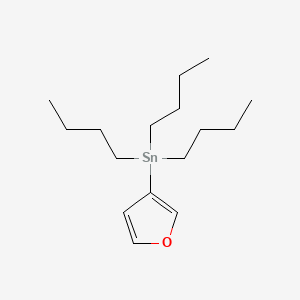
![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
